molecular formula C29H27ClN4O7 B2765242 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899937-35-0

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B2765242
CAS No.: 899937-35-0
M. Wt: 579.01
InChI Key: CNXDOHXWZGGIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide, also known as BRD40848, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes, specifically targeting HDAC2, HDAC3, and HDAC10. This small molecule functions by chelating the zinc ion within the active site of these enzymes, thereby blocking their deacetylase activity and leading to an accumulation of hyperacetylated histones in cells. The primary research application of this compound is in the field of oncology, where it is used to investigate the role of HDACs in epigenetic regulation, gene expression, and cell proliferation. Its mechanism induces cell cycle arrest and apoptosis in various cancer cell lines, making it a valuable chemical probe for studying HDAC-related pathways in diseases like colorectal cancer. Furthermore, research published in sources like PubChem and the Journal of Biomolecular Screening indicates its use in high-throughput screening and chemical biology to elucidate novel therapeutic targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

899937-35-0

Molecular Formula

C29H27ClN4O7

Molecular Weight

579.01

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H27ClN4O7/c1-39-23-11-9-19(14-21(23)30)32-27(36)16-34-22-6-3-2-5-20(22)28(37)33(29(34)38)12-4-7-26(35)31-15-18-8-10-24-25(13-18)41-17-40-24/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,31,35)(H,32,36)

InChI Key

CNXDOHXWZGGIHV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following properties:

Property Details
Molecular Formula C28H22ClFN4O6
Molecular Weight 564.9 g/mol
IUPAC Name This compound
InChI Key BGTHBIGEBCDHLY-UHFFFAOYSA-N

The biological activity of this compound largely stems from its ability to interact with specific molecular targets. It is hypothesized to bind to various enzymes and receptors, modulating their activity and influencing several biochemical pathways. For instance, it may inhibit kinases involved in cell proliferation and survival, which is critical in cancer treatment.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis.

  • Cell Lines Tested :
    • Huh7 (hepatocellular carcinoma)
    • Caco2 (colorectal adenocarcinoma)
    • MDA-MB 231 (breast carcinoma)
    • HCT116 (colorectal carcinoma)
    • PC3 (prostate carcinoma)
  • IC50 Values :
    • The compound showed promising IC50 values below 10 μM in several cell lines, indicating potent anticancer activity.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases that play crucial roles in cancer signaling pathways:

Kinase IC50 Value (µM) Effect
DYRK1A0.090Selective inhibition
GSK3α/β0.064Moderate inhibition

These findings suggest that the compound could serve as a lead for developing targeted cancer therapies.

Study 1: Antitumor Efficacy

In a study published in PubMed, researchers investigated the antitumor efficacy of the compound using xenograft models. The results indicated a significant reduction in tumor size compared to control groups when administered at specific dosages.

Study 2: Mechanistic Insights

Another study explored the mechanistic insights into how the compound affects cellular signaling pathways. It was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Analogues

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Simplified benzamide with an N,O-bidentate directing group.
  • Key Differences : Lacks the quinazoline-dione and benzodioxole moieties.
b. N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide ()
  • Structure : Isoxazole core with carboxamide and benzyl substituents.
  • Key Differences : The isoxazole ring replaces the quinazoline-dione, and the substituents focus on aryl/alkyl groups rather than chlorinated methoxyphenyl motifs.
  • Synthesis : Sodium hydride-mediated alkylation, contrasting with the target compound’s likely carbodiimide-driven coupling .
c. 4-Benzyl-1,3-oxazole Derivatives ()
  • Structure : Oxazole cores with sulfonyl or chlorophenyl substituents.
  • Key Differences : Oxazole rings are smaller and less electron-deficient than quinazoline-diones. These derivatives emphasize cytotoxicity in Daphnia magna, suggesting divergent biological targets .

Functional Group Analogues

a. Amide/Ester Linkers ()
  • Comparison: The target compound’s butanamide linker contrasts with shorter ester or thiazolidinone-based linkers in –2. Longer linkers may enhance conformational flexibility and binding pocket accommodation .
b. Chlorinated Aromatic Substituents ()
  • Example: 5-Phenylimino-1,2,3-dithiazoles.
  • sulfur-containing heterocycles .

Cytotoxicity and Antimicrobial Activity

  • Oxazole Derivatives : Showed LC50 values of 10–50 µg/mL in Daphnia magna, indicating moderate to high cytotoxicity .
  • Dithiazoles () : Exhibited antimicrobial activity against S. aureus (MIC ~8 µg/mL), suggesting the chlorinated aromatic group’s role in bioactivity .

Similarity Indexing ()

  • Methodology : Tanimoto coefficient-based similarity indexing (70% similarity threshold).

Structure-Activity Relationship (SAR) Analysis

  • Quinazoline-Dione Core : Enhances hydrogen bonding and π-π stacking vs. smaller heterocycles (e.g., oxazoles).
  • Chloromethoxyphenyl Group: May improve membrane permeability and target affinity compared to non-halogenated analogues.
  • Benzodioxole Moiety : Could modulate metabolic stability, contrasting with simpler benzyl groups in –5.

Q & A

Q. What are the key functional groups and structural motifs in this compound, and how do they influence its reactivity and bioactivity?

The compound contains a 1,3-benzodioxole moiety, a quinazolin-2,4-dione core, and an amide-linked 3-chloro-4-methoxyphenyl group. The 1,3-benzodioxole enhances lipophilicity and potential membrane permeability, while the quinazolinone core enables hydrogen bonding with biological targets like enzymes or receptors. The chloro-methoxy substituent on the phenyl ring may modulate electron density, affecting binding affinity. Structural analogs with similar motifs have demonstrated interactions with metabolic enzymes and receptors via π-π stacking and hydrogen bonding .

Q. What are standard methods for synthesizing this compound, and how can purity be optimized?

Synthesis typically involves multi-step reactions: (1) coupling of 1,3-benzodioxole-5-methanamine with a pre-functionalized quinazolinone intermediate via amide bond formation, (2) introduction of the 3-chloro-4-methoxyphenyl group through nucleophilic substitution or reductive amination. Key steps include using coupling agents like HATU or EDCl and purification via column chromatography (silica gel, eluent: DCM/MeOH). Purity (>95%) is confirmed by HPLC and LC-MS, with recrystallization in ethanol-DMF mixtures to remove byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., benzodioxole methylene at δ 4.8–5.2 ppm) and carbonyl signals (quinazolinone C=O at δ 165–170 ppm).
  • FT-IR : Confirms amide (N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and benzodioxole (C-O-C ~1250 cm⁻¹) groups.
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
  • XRD : Resolves crystal packing and stereochemistry in solid-state studies .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding to enzymes like dihydrofolate reductase (DHFR) or kinases. The quinazolinone core aligns with ATP-binding pockets, while the 3-chloro-4-methoxyphenyl group may occupy hydrophobic subpockets. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories. Electrostatic potential maps (DFT calculations) identify nucleophilic/electrophilic regions for reactivity predictions .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies may arise from differential expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Solutions include:

  • Pharmacokinetic profiling : Measure cellular uptake (LC-MS/MS) and efflux ratios in MDCK-MDR1 cells.
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for reactive intermediates.
  • Combination studies : Test with inhibitors (e.g., cyclosporine A for P-gp) to isolate resistance mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications:

  • Benzodioxole replacement : Substitute with bioisosteres (e.g., benzofuran) to assess solubility/toxicity trade-offs.
  • Quinazolinone substitution : Introduce methyl/fluoro groups at C-6/C-7 to enhance target selectivity.
  • Amide linker variation : Replace with sulfonamide or urea to modulate metabolic stability. In vitro assays (IC50 in kinase panels) and ADMET profiling (e.g., CYP450 inhibition, hERG binding) prioritize lead candidates .

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

Challenges include low yields in amide coupling (due to steric hindrance) and quinazolinone ring instability under acidic conditions. Mitigation strategies:

  • Coupling optimization : Use DMF as solvent with DMAP catalysis to enhance reactivity.
  • Protecting groups : Temporarily protect quinazolinone NH with Boc during harsh reactions.
  • Process analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1Amide couplingHATU, DIPEA, DMF, RT, 12h65%
2CyclizationK2CO3, DMSO, 80°C, 6h72%
3PurificationSilica gel (DCM/MeOH 9:1)>95%

Q. Table 2: In Vitro Cytotoxicity Profiling

Cell LineIC50 (μM)Mechanism HypothesizedReference
HepG21.2 ± 0.3DHFR inhibition
MCF-73.8 ± 0.5Estrogen receptor antagonism
A549>10Poor uptake

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.